3-Bromo-2,4,6-trimethylbenzoic acid
Description
Contextual Significance of Aromatic Carboxylic Acids in Chemical Research
Aromatic carboxylic acids are a cornerstone of organic chemistry, serving as crucial intermediates in the synthesis of a vast array of organic compounds. Their utility spans from the production of pharmaceuticals and agrochemicals to the creation of dyes and polymers. google.com The presence of the carboxylic acid group provides a reactive handle for a multitude of chemical transformations, including esterification, amidation, and reduction. The aromatic ring, in turn, can be functionalized to modulate the electronic and steric properties of the molecule, thereby influencing its reactivity and physical characteristics.
Overview of Sterically Hindered Benzoic Acid Systems
Sterically hindered benzoic acids are a fascinating subclass of aromatic carboxylic acids characterized by the presence of bulky substituents in the positions ortho to the carboxylic acid group. This structural feature imparts unique chemical properties, most notably a decreased reactivity of the carboxyl group towards certain nucleophilic attacks. This steric inhibition can be strategically exploited in organic synthesis to achieve selective transformations. For instance, the hindered nature of these acids can prevent unwanted side reactions, leading to higher yields of the desired product. The parent compound of this family, 2,4,6-trimethylbenzoic acid, is a well-studied example and serves as a valuable precursor in various industrial applications, including the synthesis of photoinitiators and epoxy resin curing agents. guidechem.com
Rationalization for Investigating 3-Bromo-2,4,6-trimethylbenzoic Acid
The introduction of a bromine atom onto the sterically crowded ring of 2,4,6-trimethylbenzoic acid to form this compound presents several points of interest for chemical research. The bromine atom, a halogen, introduces a site for further functionalization through reactions such as cross-coupling, which can significantly expand the synthetic utility of the molecule. Bromination is a fundamental transformation in organic synthesis, and the use of bromine and bromo-organic compounds is widespread. sci-hub.se The position of the bromine atom, meta to the carboxylic acid and flanked by methyl groups, offers a unique electronic and steric environment that can influence the reactivity of both the aromatic ring and the carboxyl group. Investigating this specific compound allows for a deeper understanding of how the interplay between steric hindrance and electronic effects governs chemical behavior.
Scope and Objectives of Academic Inquiry
The primary objective of this article is to provide a detailed and scientifically accurate overview of this compound. This includes a thorough presentation of its known chemical and physical properties, compiled from various scientific sources. Furthermore, this inquiry will explore the available research on its synthesis and reactivity. By focusing solely on this compound, the article aims to deliver a comprehensive resource for researchers and students interested in the specific applications and characteristics of this halogenated and sterically hindered benzoic acid derivative. The information presented is intended for laboratory research purposes only. cymitquimica.com
Properties of this compound
The fundamental characteristics of a compound are critical for its application in research and synthesis. A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C10H11BrO2 | cymitquimica.com |
| Molecular Weight | 243.1 g/mol | lookchem.com |
| CAS Number | 5333-13-1 | cymitquimica.comlookchem.com |
| Density | 1.455 g/cm³ | lookchem.com |
| Boiling Point | 349.1°C at 760 mmHg | lookchem.com |
| Flash Point | 164.9°C | lookchem.com |
| Vapor Pressure | 1.81E-05 mmHg at 25°C | lookchem.com |
Detailed Research Findings
Research into this compound has primarily focused on its synthesis and its potential as a building block in more complex molecular architectures.
The synthesis of the parent compound, 2,4,6-trimethylbenzoic acid, can be achieved through various methods, including the Friedel-Crafts acylation of mesitylene (B46885) followed by hydrolysis, the Grignard reagent method using 2,4,6-trimethylbromobenzene, and the oxidation of 2,4,6-trimethylbenzyl alcohol. guidechem.com Recent research has also focused on improving the post-treatment technology to achieve high purity and yield. researchgate.net
The introduction of the bromine atom to create this compound provides a handle for further synthetic modifications. While specific, detailed research on the reactions of this compound is not extensively documented in the provided search results, its structure suggests potential for a variety of transformations. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds. The carboxylic acid group can be converted to its corresponding acid chloride, ester, or amide, providing further avenues for derivatization. For instance, the ethyl ester of this compound is a known derivative. guidechem.com The downstream applications of this compound include the synthesis of methyl 3-bromo-2,4,6-trimethyl-benzoate and 1-(3-bromo-2,4,6-trimethyl-phenyl)-2-mesityl-propenone. lookchem.com
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2,4,6-trimethylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-5-4-6(2)9(11)7(3)8(5)10(12)13/h4H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVHCRZIUORPEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)O)C)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277063 | |
| Record name | 3-bromo-2,4,6-trimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5333-13-1 | |
| Record name | NSC601 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=601 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromo-2,4,6-trimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Bromo 2,4,6 Trimethylbenzoic Acid and Its Precursors
Strategies for the Preparation of 2,4,6-trimethylbenzoic Acid
2,4,6-trimethylbenzoic acid serves as an essential intermediate for producing a range of chemical products, including dyes, insecticides, pharmaceuticals, and photoinitiators. google.comchemicalbook.com Its synthesis has been approached through various routes, each with its own set of advantages and drawbacks.
Acylation and Hydrolysis Routes from Mesitylene (B46885)
A prominent method for synthesizing 2,4,6-trimethylbenzoic acid involves the Friedel-Crafts acylation of mesitylene, followed by a hydrolysis step. guidechem.com One common approach utilizes chloroacetyl chloride as the acylating agent in the presence of an acylating catalyst to produce 2,4,6-trimethyl chloroacetophenone. google.com This intermediate then undergoes a haloform reaction and subsequent hydrolysis to yield the desired 2,4,6-trimethylbenzoic acid. google.com
Another variation of this route employs acyl chloride and a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃) with carbon disulfide (CS₂) as a solvent. guidechem.com The acylation of mesitylene is followed by hydrolysis with dilute hydrochloric acid. guidechem.com The product is then extracted and purified, with reported yields ranging from 65% to 76%. guidechem.com A similar method involves reacting mesitylene with carbon dioxide under the catalysis of aluminum trichloride, followed by hydrolysis. patsnap.com
An alternative pathway involves the direct carboxylation of mesitylene. In one patented method, mesitylene is reacted with carbon dioxide in the presence of a catalyst in a reaction kettle. google.com Subsequent hydrolysis, separation, and crystallization yield 2,4,6-trimethylbenzoic acid. google.com This direct carboxylation is presented as an atom-economical and green chemistry approach. google.com
Discussion of Challenges and Optimization in Precursor Synthesis
The synthesis of 2,4,6-trimethylbenzoic acid is not without its challenges. The traditional acylation route using acyl chloride and carbon disulfide suffers from the high cost of the acylating agent and the toxicity and volatility of the solvent, which complicates recovery and increases production costs. guidechem.com Furthermore, the product often requires recrystallization, adding another step to the process. guidechem.com
Oxidation of 2,4,6-trimethylbenzyl alcohol is another potential route, but it is often limited to laboratory-scale synthesis due to the high cost of the starting material and the need for specialized oxidants. guidechem.com
Bromination Approaches for 3-Bromo-2,4,6-trimethylbenzoic Acid
The introduction of a bromine atom onto the aromatic ring of 2,4,6-trimethylbenzoic acid is a critical step in the synthesis of the target compound. This is typically achieved through electrophilic aromatic substitution, a fundamental reaction in organic chemistry. libretexts.org
Electrophilic Aromatic Bromination Techniques
Electrophilic aromatic bromination is a widely used method for preparing aryl bromides, which are valuable intermediates in organic synthesis. nih.gov The reaction involves the attack of an electrophile, typically a bromine cation (Br+), on the electron-rich benzene (B151609) ring. libretexts.orgyoutube.com To enhance the electrophilicity of bromine, a Lewis acid catalyst such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃) is often employed. youtube.commasterorganicchemistry.com The catalyst polarizes the Br-Br bond, creating a stronger electrophile. youtube.com
The mechanism proceeds in two steps: the formation of a positively charged intermediate called a sigma complex or arenium ion, followed by the removal of a proton to restore the aromaticity of the ring. libretexts.org For the bromination of substituted benzoic acids, the regioselectivity of the reaction is influenced by the directing effects of the substituents already present on the ring.
Directed C-H Bromination Methodologies for Benzoic Acid Derivatives
While classical electrophilic bromination is effective, modern synthetic chemistry has seen the development of more sophisticated C-H activation and functionalization techniques. These methods offer greater control over regioselectivity, which is particularly important for complex molecules.
Palladium(II) catalysis has emerged as a powerful tool for the directed C-H functionalization of various aromatic compounds, including benzoic acid derivatives. rsc.orgnih.gov These methods often utilize a directing group to guide the catalyst to a specific C-H bond, enabling reactions at positions that are not easily accessible through traditional electrophilic substitution. rsc.org
Recent research has demonstrated the successful Pd(II)-catalyzed meta-C-H bromination of benzoic acid derivatives. rsc.orgnih.govrsc.orgscispace.com This is significant because the carboxyl group is a meta-directing group in classical electrophilic substitution, but achieving high selectivity can be challenging. The use of a removable directing group, such as a nitrile-based template, allows for precise control over the reaction site. rsc.orgnih.gov
In these systems, a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), is used in conjunction with a bromine source like N-bromophthalimide (NBP). nih.govscispace.com The addition of specific acid additives has been found to be crucial for the success of the reaction. rsc.orgresearchgate.net This methodology has been shown to be tolerant of a wide range of functional groups and can be applied to benzoic acid derivatives with complex substitution patterns. rsc.orgscispace.comresearchgate.net The ability to perform this bromination under mild conditions represents a significant advancement over classical methods, which often require harsh conditions like high temperatures or the use of strong acids. nih.govrsc.org The resulting brominated products can then be used in a variety of subsequent transformations, highlighting the synthetic utility of this approach. rsc.orgscispace.comresearchgate.net
Table 1: Comparison of Synthetic Routes for 2,4,6-trimethylbenzoic Acid
| Method | Key Reagents | Advantages | Disadvantages | Yield |
|---|---|---|---|---|
| Acylation and Hydrolysis guidechem.com | Mesitylene, Acyl chloride, AlCl₃, CS₂ | Established method | High cost, toxic solvent, requires purification | 65-76% |
| Grignard Reagent Method guidechem.com | 2,4,6-Trimethylbromobenzene, Mg, Dry Ice | High yield | Strict anhydrous/anaerobic conditions, starting material not readily available, safety risks with ether | 86-87% |
| Direct Carboxylation google.com | Mesitylene, Carbon dioxide, Catalyst | Atom-economical, green chemistry, simplified process | Specific catalyst and conditions required | Not specified |
Table 2: Key Features of Palladium(II)-Catalyzed meta-C-H Bromination of Benzoic Acid Derivatives
| Feature | Description |
|---|---|
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) nih.gov |
| Bromine Source | N-bromophthalimide (NBP) nih.govscispace.com |
| Directing Group | Removable nitrile-based template rsc.orgnih.gov |
| Key Additive | Acid additives are crucial for reaction success rsc.orgresearchgate.net |
| Selectivity | High meta-selectivity rsc.orgnih.gov |
| Conditions | Mild reaction conditions compared to classical methods nih.govrsc.org |
| Substrate Scope | Tolerant of various functional groups and complex substitution patterns rsc.orgscispace.comresearchgate.net |
Directing Group Strategies and Regioselectivity
The carboxylic acid group in 2,4,6-trimethylbenzoic acid is a meta-directing deactivator for electrophilic aromatic substitution. However, the three methyl groups are activating and ortho, para-directing. This interplay of directing effects can lead to a mixture of products. To achieve high regioselectivity for the 3-position, the directing influence of the carboxyl group must be effectively harnessed.
One common strategy involves the direct bromination of 2,4,6-trimethylbenzoic acid. A documented procedure utilizes bromine and iron in tetrachloromethane, with heating for 30 minutes, to yield this compound. lookchem.com The iron acts as a Lewis acid catalyst, polarizing the bromine molecule and generating a stronger electrophile. The steric hindrance from the two ortho-methyl groups and the deactivating effect of the carboxyl group likely directs the incoming electrophile to the less hindered meta-position, resulting in the desired 3-bromo isomer.
The regioselectivity of such reactions is a delicate balance of electronic and steric factors. The table below summarizes the directing effects of the substituents on the aromatic ring.
| Substituent | Position | Electronic Effect | Directing Influence |
| -COOH | 1 | Deactivating | Meta |
| -CH₃ | 2 | Activating | Ortho, Para |
| -CH₃ | 4 | Activating | Ortho, Para |
| -CH₃ | 6 | Activating | Ortho, Para |
The combination of these effects favors substitution at the 3 and 5 positions. Due to the steric bulk of the substituents, the 3-position is the primary site of attack for electrophilic bromination.
Conversion from Methyl Esters via Hydrolysis
An alternative and often advantageous route to this compound involves the synthesis of its methyl ester, methyl 3-bromo-2,4,6-trimethylbenzoate, followed by hydrolysis. lookchem.comcymitquimica.combldpharm.comaobchem.comuni.lu This two-step process can offer better control and purification options.
The hydrolysis of the methyl ester to the corresponding carboxylic acid is typically achieved under basic conditions, followed by acidification. Common reagents for this transformation include sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Subsequent loss of the methoxide (B1231860) leaving group and protonation of the resulting carboxylate anion yields the final carboxylic acid product.
A general procedure for the hydrolysis of esters involves stirring the ester with a solution of a hydroxide such as lithium hydroxide, sodium hydroxide, or potassium hydroxide in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. chemicalbook.com The reaction is then quenched with an acid, such as hydrochloric acid, to protonate the carboxylate salt and precipitate the carboxylic acid. chemicalbook.com
| Step | Reagents | Purpose |
| 1 | Methyl 3-bromo-2,4,6-trimethylbenzoate, NaOH(aq) or KOH(aq) | Saponification of the ester |
| 2 | HCl(aq) | Protonation of the carboxylate salt |
This method is widely applicable and generally provides high yields of the desired carboxylic acid.
Limitations of Decarboxylative Halogenation for This System
Decarboxylative halogenation, such as the Hunsdiecker reaction, is a method for converting carboxylic acids to organic halides. nih.gov This reaction typically involves the use of silver salts of carboxylic acids and a halogen. While it can be a useful transformation, its application to the synthesis of this compound from a precursor like 2,4,6-trimethyl-3,5-dicarboxylic acid would face significant limitations.
A key review on decarboxylative halogenation notes that a poor iododecarboxylation yield was observed for 2,4,6-trimethylbenzoic acid. acs.org This suggests that the electronic and steric environment of this particular system is not conducive to efficient decarboxylative halogenation. The presence of multiple electron-donating methyl groups on the aromatic ring can interfere with the radical mechanism of the Hunsdiecker reaction.
Furthermore, the Hunsdiecker reaction is known to be sensitive to the substrate's structure. For aromatic acids, the yields can be low, and the reaction may fail altogether for certain substitution patterns. acs.org The presence of ortho-substituents, while sometimes beneficial in other decarboxylation methods, does not guarantee success in this case. princeton.edu The development of more robust, unified methods for the decarboxylative halogenation of a wide range of aryl carboxylic acids is an ongoing area of research. princeton.edu
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. sigmaaldrich.comacs.orgopcw.org These principles provide a framework for designing safer, more efficient, and more sustainable synthetic routes. skpharmteco.com
Several key principles are particularly relevant to the synthesis of this compound:
Prevention of Waste: It is better to prevent the formation of waste than to treat it after it has been created. sigmaaldrich.comnih.gov This can be achieved by optimizing reaction conditions to maximize yield and minimize by-product formation.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.comacs.org Reactions with high atom economy are more efficient and generate less waste.
Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives. sigmaaldrich.comnih.gov For instance, exploring solvent-free reaction conditions or using greener solvents can significantly improve the environmental profile of a synthesis. ijisrt.com
Catalysis: Catalytic reagents are generally superior to stoichiometric reagents as they are used in smaller amounts and can be recycled and reused. acs.orgopcw.org The use of an iron catalyst in the direct bromination of 2,4,6-trimethylbenzoic acid is an example of this principle in action.
The table below outlines how these green chemistry principles can be applied to the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis |
| Prevention of Waste | Optimizing reaction conditions to achieve near-quantitative yields. |
| Atom Economy | Choosing synthetic routes that minimize the formation of by-products. |
| Safer Solvents | Replacing hazardous solvents like tetrachloromethane with greener alternatives or exploring solvent-free conditions. ijisrt.com |
| Catalysis | Utilizing a recyclable catalyst instead of stoichiometric reagents. acs.orgopcw.org |
By consciously applying these principles, chemists can develop more sustainable and environmentally responsible methods for the synthesis of this compound and other chemical compounds.
Chemical Reactivity and Derivatization Pathways
Nucleophilic Substitution Reactions of the Bromine Moiety
Nucleophilic substitution reactions on an aromatic ring, such as the replacement of a bromine atom, are generally challenging. libretexts.org The reactivity of aryl halides in these reactions is often dictated by the electronic nature of the substituents on the aromatic ring. masterorganicchemistry.com
Facile Replacement of Bromine for Functionalization
The direct replacement of the bromine atom in 3-Bromo-2,4,6-trimethylbenzoic acid by a nucleophile through a nucleophilic aromatic substitution (SNAAr) mechanism is generally not facile under standard conditions. libretexts.org This type of reaction typically requires the presence of strong electron-withdrawing groups at the ortho and/or para positions relative to the leaving group (in this case, bromine) to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com
In this compound, the positions ortho and para to the bromine atom are occupied by electron-donating methyl groups. These groups destabilize the anionic intermediate required for the SNAr pathway, thus making the bromine moiety relatively inert to direct nucleophilic attack. masterorganicchemistry.com Reactions that might otherwise be expected, such as substitution with hydroxides or amines, are therefore difficult to achieve without resorting to more forcing conditions or alternative reaction mechanisms, such as those involving organometallic intermediates.
Applications in Cross-Coupling Reactions
Despite the inertness of the bromine atom to direct nucleophilic substitution, it serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Aryl bromides are common substrates for these transformations due to their good reactivity and stability. masterorganicchemistry.commychemblog.com
Table 1: Overview of Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |
| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., boronic acid) | C-C | Pd(0) catalyst, Base (e.g., K₂CO₃, NaOH) |
| Sonogashira Coupling | Terminal Alkyne | C-C (alkynyl) | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., amine) |
| Heck Coupling | Alkene | C-C (alkenyl) | Pd(0) catalyst, Base (e.g., Et₃N) |
The Suzuki-Miyaura reaction is a versatile method for forming a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester. nih.govyoutube.com This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.govyoutube.com The reaction of this compound with an appropriate aryl or vinyl boronic acid in the presence of a palladium catalyst and a base would be expected to yield the corresponding biaryl or styrenyl derivative. Studies on structurally similar compounds, such as 3,4,5-tribromo-2,6-dimethylpyridine, have demonstrated the feasibility of Suzuki-Miyaura couplings at sterically hindered positions. beilstein-journals.org
The Sonogashira coupling provides a route to synthesize arylalkynes by reacting the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org Applying this to this compound would allow for the introduction of an alkynyl substituent at the 3-position.
The Heck reaction facilitates the formation of a new carbon-carbon bond between the aryl bromide and an alkene, leading to the synthesis of substituted alkenes. masterorganicchemistry.commychemblog.comorganic-chemistry.org This palladium-catalyzed process involves the arylation of an olefin in the presence of a base. mdpi.com The reaction of this compound with an alkene would result in a 3-alkenyl-2,4,6-trimethylbenzoic acid derivative.
Reactions Involving the Carboxylic Acid Functional Group
The carboxylic acid group of this compound is the site of another important class of reactions, most notably esterification. However, the reactivity of this group is profoundly affected by the presence of the two ortho-methyl substituents.
Esterification Reactions
Esterification is a fundamental transformation of carboxylic acids. iajpr.com However, the direct acid-catalyzed esterification of this compound presents significant challenges.
The classic Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is largely ineffective for this compound. The significant steric hindrance created by the two methyl groups at the ortho positions (C2 and C6) shields the carboxylic carbon from the nucleophilic attack of the alcohol molecule. researchgate.net This steric shielding makes the formation of the necessary tetrahedral intermediate highly unfavorable.
To achieve esterification, alternative methods that bypass the direct attack on the sterically hindered carboxylic acid are necessary. One successful approach involves the use of highly reactive alkylating agents. For instance, triethyloxonium (B8711484) fluoroborate can be used to esterify sterically hindered acids. acs.org Another strategy involves activating the carboxylic acid itself to make it more susceptible to nucleophilic attack.
A common and effective strategy to esterify sterically hindered carboxylic acids like this compound is to first convert the carboxylic acid into a more reactive derivative, such as an acid chloride. prepchem.compatsnap.com Acid chlorides are significantly more electrophilic than their parent carboxylic acids and readily react with nucleophiles like alcohols, even when sterically hindered.
The conversion of this compound to its corresponding acid chloride, 3-bromo-2,4,6-trimethylbenzoyl chloride, can be readily achieved by treatment with thionyl chloride (SOCl₂). prepchem.compatsnap.com
Reaction Scheme: Acid Chloride Formation and Subsequent Esterification
Acid Chloride Formation: this compound + SOCl₂ → 3-Bromo-2,4,6-trimethylbenzoyl chloride + SO₂ + HCl
Esterification: 3-Bromo-2,4,6-trimethylbenzoyl chloride + R'OH → this compound ester + HCl
Once formed, the 3-bromo-2,4,6-trimethylbenzoyl chloride can be reacted with an alcohol (R'OH) to yield the desired ester. wikipedia.org This two-step procedure effectively circumvents the steric hindrance that plagues the direct Fischer esterification. For example, the synthesis of methyl 3-bromo-2,4,6-trimethylbenzoate is achieved through this pathway. synquestlabs.comaobchem.comuni.lu
Diazomethane-Mediated Esterification
The conversion of carboxylic acids into their corresponding methyl esters is a fundamental organic transformation. Diazomethane (B1218177) (CH₂N₂) serves as a highly efficient and mild reagent for the methyl esterification of carboxylic acids, including sterically hindered ones like this compound.
Due to the hazardous nature of diazomethane (it is toxic and potentially explosive), an alternative and safer reagent, trimethylsilyldiazomethane (B103560) (TMS-diazomethane), is often employed. The mechanism is analogous, and it provides a mild and effective method for producing methyl esters from carboxylic acids.
Mechanism of Diazomethane Esterification
| Step | Description |
|---|---|
| 1. Proton Transfer | The carboxylic acid protonates diazomethane to form a carboxylate ion and a methyldiazonium cation. |
| 2. Nucleophilic Attack (SN2) | The carboxylate ion attacks the methyl group of the methyldiazonium cation. |
| 3. Product Formation | The methyl ester is formed, and nitrogen gas is liberated as a byproduct. |
Amidation Reactions
The formation of amides from carboxylic acids is a crucial reaction in organic synthesis. For sterically hindered carboxylic acids such as this compound, direct condensation with an amine is often inefficient due to the steric hindrance around the carboxyl group, which impedes nucleophilic attack. To overcome this, the carboxylic acid is typically activated by converting the hydroxyl group into a better leaving group.
Common methods for the amidation of sterically hindered acids involve the use of coupling agents. Reagents like thionyl chloride (SOCl₂) can convert the carboxylic acid into the more reactive acid chloride. The resulting 3-bromo-2,4,6-trimethylbenzoyl chloride can then readily react with an amine to form the corresponding amide. Other widely used coupling agents include carbodiimides (e.g., DCC, EDC) and phosphonium- or uronium-based reagents (e.g., BOP, HBTU, HATU). These reagents react with the carboxylic acid to form a highly reactive intermediate in situ, which is then susceptible to attack by the amine, even with significant steric hindrance.
Decarboxylative Coupling and Addition Reactions
Decarboxylative coupling reactions have emerged as powerful tools for forming carbon-carbon and carbon-heteroatom bonds, using carboxylic acids as readily available and stable aryl sources.
Palladium(II) catalysts are frequently used to facilitate the decarboxylation of aromatic carboxylic acids, leading to the formation of an aryl-palladium intermediate that can participate in various coupling reactions. The general mechanism for these processes often begins with the exchange of a ligand on the palladium center with the carboxylate, forming a palladium(II) carboxylate complex. Subsequent heating promotes decarboxylation (the loss of CO₂) to generate an aryl-palladium(II) species. This key intermediate can then undergo further reactions, such as cross-coupling with other partners. However, a significant competing pathway is protodepalladation, where the aryl-palladium intermediate is protonated, leading to the formation of a simple arene (protodecarboxylation) instead of the desired coupled product. This is particularly prevalent with ortho-substituted benzoic acids. scirp.orgpurdue.edu
The success of palladium-catalyzed decarboxylative couplings is highly dependent on the structure of the carboxylic acid. researchgate.netorgsyn.orguni.lu While a range of both electron-rich and electron-deficient benzoic acids can be employed, the presence of ortho-substituents introduces significant challenges. scirp.orgacs.org For this compound, the two methyl groups at the ortho positions (C2 and C6) create substantial steric hindrance. This steric crowding can affect the initial formation of the palladium carboxylate complex and can also influence the relative rates of subsequent steps.
Research has shown that for benzoic acids with ortho-substituents like bromo or methoxy (B1213986) groups, protodecarboxylation can become the major reaction pathway, significantly lowering the yield of the desired cross-coupled product. scirp.org The steric bulk of the two ortho-methyl groups in this compound would be expected to exacerbate this issue, making productive decarboxylative coupling challenging and favoring the formation of 1-bromo-2,4,6-trimethylbenzene. The electronic nature of the substituents also plays a role, but in this case, the steric effects are likely to be the dominant factor limiting its utility in these transformations.
Electrophilic Aromatic Substitution Reactions of the Trimethylphenyl Ring
Further substitution on the aromatic ring of this compound is governed by the directing effects of the existing substituents and by steric hindrance. lookchem.com The substituents present are the carboxyl group (-COOH), the bromine atom (-Br), and three methyl groups (-CH₃).
Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position | Type | Directing Effect |
|---|---|---|---|
| -COOH | C1 | Deactivating | Meta-directing |
| -CH₃ | C2, C4, C6 | Activating | Ortho, Para-directing |
The three methyl groups are activating and direct incoming electrophiles to their ortho and para positions. The bromine atom is deactivating but also directs ortho and para. The carboxyl group is strongly deactivating and meta-directing. The only available position on the ring for substitution is C5.
Let's analyze the directing influence on the C5 position:
It is meta to the carboxyl group at C1.
It is ortho to the methyl group at C4.
It is ortho to the methyl group at C6.
It is meta to the methyl group at C2.
It is ortho to the bromo group at C3.
The powerful activating and ortho-directing effects of the methyl groups at C4 and C6, combined with the ortho-directing effect of the bromine at C3 and the meta-directing effect of the carboxyl group at C1, all converge to direct an incoming electrophile to the C5 position. Therefore, electrophilic aromatic substitution reactions, such as nitration or further halogenation, are expected to occur selectively at the C5 position, provided the electrophile can overcome the steric hindrance imposed by the adjacent methyl and bromo groups.
Role as a Carboxylating Reagent in Catalytic Transformations
The use of a carboxylic acid as a source of a carboxyl group to carboxylate another molecule is known as transcarboxylation. Such reactions are well-established in enzymatic systems, where enzymes like transcarboxylase transfer a carboxyl group from one substrate to another. nih.gov In synthetic chemistry, achieving catalytic transcarboxylation is less common but conceptually feasible, often proceeding through a decarboxylation/carboxylation equilibrium.
For this compound to act as a carboxylating reagent, it would need to undergo a reversible decarboxylation under catalytic conditions. A catalytic system could potentially facilitate the removal of the carboxyl group, which could then be transferred to a suitable acceptor molecule. Recently, catalytic systems that enable a carbon isotope exchange in carboxylic acids by merging decarboxylation events with carboxylation protocols using labeled CO₂ have been developed. acs.org This demonstrates the principle of reversible carboxylation. While there are no specific, widely reported examples of this compound being used as a general carboxylating agent in synthetic transformations, its potential for such a role exists within the framework of reversible decarboxylation/carboxylation catalytic cycles, particularly if the target substrate can be carboxylated under conditions that favor the decarboxylation of the highly substituted starting acid.
Formation of Carbonate Anhydrides
Recent research has highlighted the utility of 2,4,6-trimethylbenzoic acid derivatives in the formation of mixed carbonate anhydrides. These anhydrides serve as effective and stable reagents in organic synthesis. The structure of this compound lends itself to the formation of these anhydrides. The process involves the reaction of the carboxylic acid with an appropriate chloroformate in the presence of a base. The resulting mixed carbonate anhydride (B1165640) incorporates the sterically hindered 3-bromo-2,4,6-trimethylbenzoyl group, which influences the reactivity of the anhydride.
These easily accessible and stable mixed carbonate anhydrides are valuable in making subsequent chemical reactions, such as alkoxycarbonylations, more direct and simpler to perform. rsc.org The presence of the bromine atom on the aromatic ring provides a potential site for further functionalization, although its primary role in this context is as part of the stable carboxylate leaving group.
Rhodium-Catalyzed Alkoxycarbonylation Applications
Carbonate anhydrides derived from 2,4,6-trimethylbenzoic acid have been successfully employed as versatile alkoxycarboxyl sources in rhodium-catalyzed reactions. rsc.org Specifically, they are used in the C(2)-alkoxycarbonylation of indoles, a significant reaction for synthesizing indole-2-carboxylic acid esters, which are common motifs in biologically active compounds and pharmaceuticals. rsc.orgnih.gov
This synthetic approach is notable for being a carbon monoxide (CO)-free method, which avoids the use of toxic and flammable CO gas that requires specialized handling. rsc.org In this process, the rhodium catalyst, in conjunction with an additive like potassium iodide (KI), facilitates the selective C–O bond cleavage of the carbonate anhydride. rsc.org This generates a rhodium carboxylate species that then activates the C–H bond at the C(2) position of the indole (B1671886) nucleus without needing a stoichiometric oxidant. rsc.org
The reaction proceeds with high chemoselectivity, affording the desired indole-2-carboxylic acid esters in high yields (up to 92%). rsc.org The use of these carbonate anhydrides allows for the introduction of a wide variety of ester substituents, a crucial feature as the structure of the ester moiety can significantly impact biological activity. rsc.org
Table 1: Rhodium-Catalyzed Alkoxycarbonylation of 1-(pyrimidin-2-yl)-1H-indole
| Entry | Catalyst (mol%) | Additive | Yield (%) |
|---|---|---|---|
| 1 | [RhCl(CO)2]2 (3.0) | KI | 92 |
| 2 | [RhCl(CO)2]2 (3.0) | None | Lower Yield/Selectivity |
| 3 | None | KI | No Reaction |
This table is a representation of findings that demonstrate the importance of the rhodium catalyst and potassium iodide additive in achieving high yields for the alkoxycarbonylation reaction. rsc.org
Supramolecular Chemistry and Coordination Polymer Formation
Utilization of Halogenated Trimethylbenzene Scaffolds
The structure of this compound, a halogenated trimethylbenzene derivative, makes it a valuable scaffold in the field of supramolecular chemistry and crystal engineering. The presence of both a bromine atom and methyl groups on the benzene (B151609) ring allows for the formation of specific non-covalent interactions, such as halogen bonding and hydrogen bonding, which can direct the assembly of molecules into larger, ordered structures like coordination polymers. researchgate.net
Halogen atoms are recognized as effective design elements in the construction of coordination polymers, influencing their structural framework and potential applications in areas like electronics and photochemistry. researchgate.net The bromine atom on the this compound scaffold can participate in halogen···halogen or other weak interactions, contributing to the stability and dimensionality of the resulting supramolecular assembly. The trimethyl-substituted benzene core provides a rigid and well-defined platform for orienting functional groups in space.
Functionalization for Tricarboxylic Acid Linkers in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of coordination polymers constructed from metal ions or clusters connected by organic ligands, known as linkers. The properties and topology of a MOF are largely determined by the geometry and functionality of these organic linkers. While this compound is a monocarboxylic acid, its halogenated aromatic structure serves as a key intermediate for the synthesis of more complex, multidentate linkers.
The bromine atom provides a reactive handle for introducing additional carboxylic acid groups onto the aromatic ring through cross-coupling reactions. By strategically functionalizing the scaffold, it is possible to synthesize tricarboxylic acid linkers. These custom-designed linkers can then be used to construct novel MOFs with specific pore sizes, shapes, and chemical environments. For instance, tricarboxylic acid linkers have been used to create robust 3D microporous MOFs. semanticscholar.org The functionalization of the 3-bromo-2,4,6-trimethylbenzene scaffold is a promising route to developing tailored linkers for advanced MOF applications, such as gas storage, separation, and luminescence-based sensing. semanticscholar.org
Structural Elucidation and Conformational Analysis
Crystallographic Investigations
Crystallographic studies are essential for understanding the precise solid-state arrangement of molecules. While specific single-crystal X-ray diffraction data for 3-Bromo-2,4,6-trimethylbenzoic acid is not widely published in public databases, extensive analysis of closely related structures, such as 2,4,6-trimethylbenzoic acid and its derivatives, provides a robust model for its expected structural characteristics.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the gold standard for determining molecular structure. In this technique, a single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which atomic positions can be inferred with high precision.
For analogous compounds like 2,4,6-trimethylbenzoic anhydride (B1165640), which is formed from two molecules of 2,4,6-trimethylbenzoic acid, X-ray diffraction studies have revealed detailed geometric parameters. researchgate.net These studies confirm the planar nature of the benzene (B151609) ring and provide precise measurements for the bond lengths and angles of the substituents. It is expected that a similar analysis of this compound would yield a triclinic or monoclinic crystal system, common for such substituted aromatic compounds. massbank.eumassbank.jp
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. In the case of this compound, the primary interaction is expected to be the formation of hydrogen-bonded dimers between the carboxylic acid groups of two adjacent molecules. This is a common and highly stable motif for carboxylic acids.
Influence of Steric Hindrance on Molecular Geometry
The molecular geometry of this compound is significantly influenced by steric hindrance. The presence of two bulky methyl groups in the ortho positions (positions 2 and 6) relative to the carboxylic acid group creates substantial steric strain. bldpharm.com This strain forces the carboxylic acid group to twist out of the plane of the benzene ring.
This out-of-plane conformation is a well-documented phenomenon in di-ortho-substituted benzoic acids. In the related 2,4,6-trimethylbenzoic anhydride, the dihedral angle between the aromatic ring and the anhydride group is significant, demonstrating this steric effect. researchgate.net For this compound, the dihedral angle between the plane of the carboxyl group and the plane of the benzene ring is expected to be large, minimizing the repulsive forces between the ortho-methyl groups and the carboxylic acid. This twisting affects the molecule's electronic properties and reactivity.
Spectroscopic Characterization Techniques for Structural Confirmation
Spectroscopic methods are vital for confirming the molecular structure, particularly in the absence of crystallographic data or for analysis in solution. NMR and mass spectrometry provide complementary information to verify the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the different types of protons. The carboxylic acid proton (-COOH) would appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm. The single aromatic proton at position 5 would appear as a singlet in the aromatic region (around 7.0-7.5 ppm). The three methyl groups at positions 2, 4, and 6 would each give rise to a distinct singlet, likely in the range of 2.0-2.5 ppm.
Predicted ¹H NMR Chemical Shifts
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | > 10 | Broad Singlet |
| Aromatic C5-H | ~7.2 | Singlet |
| Methyl C2-CH₃ | ~2.3 | Singlet |
| Methyl C4-CH₃ | ~2.2 | Singlet |
| Methyl C6-CH₃ | ~2.4 | Singlet |
Note: These are predicted values based on analogous compounds. Actual experimental values may vary.
¹³C NMR: The ¹³C NMR spectrum would show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, expected around 170 ppm. The six aromatic carbons would appear in the 120-145 ppm range, with their specific shifts influenced by the bromine and methyl substituents. The carbon atom attached to the bromine (C3) would be shifted to a higher field compared to the others. The three methyl carbons would appear at the most upfield region, typically between 20-25 ppm. spectrabase.com
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (-COOH) | ~170 |
| C1 | ~138 |
| C2 | ~137 |
| C3 | ~125 |
| C4 | ~140 |
| C5 | ~130 |
| C6 | ~139 |
| C2-CH₃ | ~21 |
| C4-CH₃ | ~20 |
| C6-CH₃ | ~22 |
Note: These are predicted values based on analogous compounds. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₁₁BrO₂), the monoisotopic mass is 241.9942 g/mol . uni.lunih.gov The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of similar intensity for the molecular ion, one at m/z ≈ 242 and another at m/z ≈ 244.
The fragmentation of the molecular ion under electron ionization is expected to follow patterns typical for carboxylic acids. researchgate.net Key fragmentation pathways would include:
Loss of a hydroxyl radical (-•OH): This would produce a prominent peak at [M-17]⁺.
Loss of a carboxyl group (-•COOH): This would result in a peak at [M-45]⁺.
Loss of water (-H₂O): This rearrangement-based fragmentation can lead to a peak at [M-18]⁺, which is particularly noted in the fragmentation of sterically hindered benzoic acids. nist.gov
Predicted Mass Spectrometry Fragments
| Ion | m/z (for ⁷⁹Br) | Description |
|---|---|---|
| [C₁₀H₁₁⁷⁹BrO₂]⁺ | 242 | Molecular Ion [M]⁺ |
| [C₁₀H₁₁⁸¹BrO₂]⁺ | 244 | Molecular Ion [M+2]⁺ |
| [C₁₀H₁₀⁷⁹BrO]⁺ | 225 | Loss of •OH [M-17]⁺ |
| [C₉H₁₁⁷⁹Br]⁺ | 198 | Loss of •COOH [M-45]⁺ |
| [C₁₀H₉⁷⁹BrO]⁺ | 224 | Loss of H₂O [M-18]⁺ |
Note: Predicted m/z values are based on the ⁷⁹Br isotope.
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
While specific experimental spectra for this compound are not widely published, its vibrational modes can be predicted based on the characteristic frequencies of its functional groups. Techniques like Infrared (IR) and Raman spectroscopy are instrumental in identifying these modes. In the solid state, benzoic acids typically exist as hydrogen-bonded dimers, which significantly influences the vibrational frequencies, particularly of the hydroxyl and carbonyl groups.
The most prominent vibrational modes expected for this molecule include:
O-H Stretching: In a dimeric state, the carboxylic acid O-H stretch is characterized by a very broad and strong absorption in the IR spectrum, typically centered in the 2500-3300 cm⁻¹ range.
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are found just below 3000 cm⁻¹.
C=O Stretching: The carbonyl (C=O) stretch is a very strong, sharp band. For a hydrogen-bonded dimer, this band is typically observed around 1700-1720 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations occur in the 1450-1600 cm⁻¹ region.
O-H Bending: The in-plane O-H bend is found near 1400-1440 cm⁻¹, often coupled with other vibrations. The out-of-plane bend appears as a broad band around 920 cm⁻¹.
C-Br Stretching: The carbon-bromine (C-Br) stretching vibration is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
Computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate theoretical vibrational frequencies, which can then be compared with experimental data for structural confirmation. nih.gov Such calculations for related substituted benzoic acids have shown good agreement with experimental values after applying appropriate scaling factors. nih.gov
Table 1: Predicted IR and Raman Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| O-H Stretch (Dimer) | Carboxylic Acid | 2500-3300 | Strong, Broad | Weak |
| C-H Stretch (Aromatic) | Aryl | 3000-3100 | Medium | Strong |
| C-H Stretch (Aliphatic) | Methyl | 2850-2970 | Medium | Strong |
| C=O Stretch (Dimer) | Carboxylic Acid | 1700-1720 | Very Strong | Medium |
| C=C Stretch | Aromatic Ring | 1450-1600 | Medium-Strong | Strong |
| C-O Stretch | Carboxylic Acid | 1210-1320 | Strong | Medium |
| O-H Bend (In-plane) | Carboxylic Acid | 1400-1440 | Medium, Broad | Weak |
| O-H Bend (Out-of-plane) | Carboxylic Acid | ~920 | Medium, Broad | Weak |
UV-Visible (UV-Vis) Spectroscopy
Studies on 2,4,6-trimethylbenzoic acid have identified characteristic absorption bands. mst.edu The primary electronic transitions are the π → π* transitions associated with the aromatic ring and the n → π* transition of the carbonyl group. Due to steric hindrance from the ortho-methyl groups, the carboxylic acid group is forced out of the plane of the benzene ring, which reduces the conjugation between the carbonyl group and the ring. This leads to a spectrum that resembles a substituted toluene (B28343) rather than a fully conjugated benzoic acid.
The introduction of a bromine atom at the 3-position is expected to have two main effects:
A bathochromic (red) shift in the absorption maxima due to the electron-donating effect of its lone pairs via resonance and the "heavy atom effect."
A potential increase in the molar absorptivity (a hyperchromic effect).
In highly acidic media, such as 100% sulfuric acid, 2,4,6-trimethylbenzoic acid is known to form an acyllium ion (MesCO⁺), which results in a new, intense intramolecular charge transfer band at a much longer wavelength (around 328 nm). mst.edu A similar behavior would be expected for its 3-bromo derivative.
Table 2: UV-Visible Absorption Data for 2,4,6-trimethylbenzoic acid and Predicted Effects for the 3-Bromo Derivative
| Compound | Solvent | λmax (nm) | Transition | Predicted Effect of 3-Bromo Group |
|---|---|---|---|---|
| 2,4,6-Trimethylbenzoic Acid | Ethanol | ~210, ~280 | π → π* | Bathochromic Shift |
| 2,4,6-Trimethylbenzoic Acid | 100% H₂SO₄ | 208.5, 282.5 | π → π* | Minor Shift |
Conformational Studies and Molecular Dynamics
The conformation of this compound is largely dictated by the significant steric strain imposed by its substituents. The presence of two methyl groups at the ortho-positions (2 and 6) forces the carboxylic acid group to twist out of the plane of the benzene ring. This rotation disrupts the π-conjugation between the carbonyl group and the aromatic system, a key factor influencing its electronic properties and reactivity.
Computational studies on similarly crowded benzoic acids have shown that the energy minimum is achieved at a significant dihedral angle between the plane of the carboxylic acid group and the plane of the benzene ring. mdpi.comucl.ac.uk For this compound, the addition of a bromine atom at the 3-position further contributes to this steric crowding.
Key conformational features include:
Carboxylic Acid Orientation: The O=C-O-H dihedral angle determines the orientation of the hydroxyl proton, which can be either syn or anti to the carbonyl oxygen. The syn conformation is generally more stable. mdpi.com
Ring-Carboxyl Dihedral Angle: This angle is the most significant conformational parameter. Due to the ortho-substituents, it is expected to be large, likely in the range of 50-70 degrees.
Dimerization: In the solid state and in non-polar solvents, the molecule is expected to form stable centrosymmetric dimers through strong hydrogen bonds between the carboxylic acid groups of two molecules. ucl.ac.ukuky.edu
Molecular Dynamics (MD) simulations and DFT calculations are powerful tools to explore the potential energy surface of such molecules. These methods can map the energy changes associated with the rotation of the carboxylic group and methyl groups, identify the most stable conformers, and calculate the energy barriers for interconversion between them. ucl.ac.uknih.gov This theoretical approach is essential for understanding the molecule's flexibility and its preferred shapes in different environments.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,4,6-trimethylbenzoic acid |
| 2,3,6-tri-fluorobenzoic acid |
Theoretical and Computational Chemistry Studies of this compound: A Review of Available Data
A thorough review of available scientific literature and chemical databases reveals a significant gap in the theoretical and computational chemistry studies focused specifically on the compound This compound . While computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating molecular properties, and have been extensively applied to a wide range of organic molecules, specific research detailing the quantum chemical calculations, vibrational analysis, and thermodynamic predictions for this compound is not present in the currently accessible body of scientific work.
This absence of dedicated research means that detailed, scientifically validated data for the following areas, as they pertain directly to this compound, are not available:
Theoretical and Computational Chemistry Studies
Thermodynamic Parameters and Stability Predictions:Computational predictions of key thermodynamic parameters such as enthalpy of formation, entropy, and Gibbs free energy, which are used to assess the stability and reactivity of the compound, have not been reported in the literature.
While it is possible to perform such computational studies on 3-Bromo-2,4,6-trimethylbenzoic acid using standard quantum chemistry software packages, the results of such investigations have not yet been published in peer-reviewed journals or other publicly accessible scientific resources. Therefore, a detailed, data-driven article on the theoretical and computational chemistry of this specific compound cannot be generated at this time. Further research is required to provide the necessary data to fulfill the outlined sections.
Mechanistic Investigations of Reactions
Computational chemistry allows for the detailed exploration of reaction mechanisms, providing a step-by-step view of how reactants are converted into products. This is achieved by mapping the potential energy surface (PES) of a reaction, which helps in identifying intermediates, transition states, and the energy barriers that govern the reaction rate.
A key aspect of mechanistic investigations is the identification and characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy of the reaction. For reactions involving substituted benzoic acids, such as decarboxylation or esterification, computational methods like Density Functional Theory (DFT) can be employed to model the transition state.
For instance, in the decarboxylation of a benzoic acid derivative, the transition state would involve the breaking of the C-C bond between the carboxyl group and the benzene (B151609) ring. The geometry of this transition state, including bond lengths and angles, can be precisely calculated. While specific data for this compound is not available, studies on other benzoic acids reveal the general features of such transition states.
| Parameter | Reactant (Generic Benzoic Acid) | Transition State (Decarboxylation) | Product (Aryl Anion + CO2) |
| C-COOH Bond Length (Å) | ~1.49 | Elongated (~1.8-2.0) | Broken |
| O-H Bond Length (Å) | ~0.97 | Unchanged or slightly elongated | N/A |
| C=O Bond Length (Å) | ~1.21 | Slightly elongated | ~1.16 (in CO2) |
| Activation Energy (kcal/mol) | High (e.g., ~40-65) | ||
| This table is illustrative and based on general principles of benzoic acid decarboxylation studied computationally. Specific values would vary for this compound. |
The presence of bulky methyl groups at the ortho positions (2 and 6) in this compound would likely influence the geometry and energy of the transition state for many of its reactions due to steric hindrance.
Beyond the transition state, computational studies can elucidate the entire reaction pathway, including the formation of any intermediates. For example, the biosynthesis of benzoic acid has been shown to proceed via a β-oxidative pathway, and the steps have been elucidated using computational and experimental methods. nih.govresearchgate.net For a synthetic reaction, such as the electrophilic bromination of 2,4,6-trimethylbenzoic acid to form the title compound, DFT calculations could map out the energy profile. This would involve the formation of a sigma complex (an arenium ion intermediate) where the bromine atom is attached to the ring. The calculations would show the relative energies of different possible intermediates and transition states, explaining the observed regioselectivity of the reaction.
Steric and Electronic Effects on Reactivity and Acidity
The substituents on the benzene ring—three methyl groups and a bromine atom—have profound steric and electronic effects that modulate the reactivity and acidity of this compound.
The acidity of a benzoic acid is determined by the stability of its conjugate base, the benzoate (B1203000) anion. Electron-withdrawing groups (EWGs) stabilize the anion through inductive or resonance effects, thereby increasing acidity (lowering the pKa). Conversely, electron-donating groups (EDGs) destabilize the anion and decrease acidity (increasing the pKa).
Electronic Effects:
Methyl (CH₃): Methyl groups are electron-donating through an inductive effect and hyperconjugation. This increases the electron density on the benzene ring and would be expected to decrease the acidity of the benzoic acid.
Steric Effects:
The two methyl groups at the ortho-positions (2 and 6) to the carboxylic acid group cause significant steric hindrance. This forces the carboxyl group out of the plane of the benzene ring. This twisting disrupts the resonance interaction between the carboxyl group and the aromatic ring. In the case of the benzoate anion, this steric inhibition of resonance can increase its stability relative to the acid, leading to an increase in acidity.
The following table, based on computational studies of various substituted benzoic acids, illustrates the expected impact of different substituents on the pKa. researchgate.netnih.govnih.gov
| Substituent | Position | Predicted Effect on Acidity | Predicted pKa (relative to Benzoic Acid, pKa ≈ 4.2) |
| -CH₃ | para | Decrease | > 4.2 |
| -Br | meta | Increase | < 4.2 |
| -Cl | meta | Increase | < 4.2 |
| 2,6-dimethyl | ortho | Increase (due to sterics) | < 4.2 |
| This table provides a qualitative comparison based on established principles from computational studies on substituted benzoic acids. |
For this compound, the combined steric effect of the two ortho-methyl groups is likely a dominant factor in increasing its acidity compared to what would be expected from the electronic effects of the methyl groups alone. The additional electron-withdrawing effect of the bromine atom would further enhance this acidity.
Applications As a Chemical Building Block and Scaffold
Role in the Construction of Complex Organic Molecules
The molecular architecture of 3-Bromo-2,4,6-trimethylbenzoic acid makes it a strategic scaffold for the synthesis of intricate organic structures. The presence of two distinct and reactive functional groups—the carboxylic acid and the bromo group—at specific positions on the trimethylated phenyl ring allows for sequential and controlled chemical modifications.
The bromo substituent can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These methodologies are cornerstones of modern organic synthesis for creating complex molecular frameworks. The carboxylic acid group offers another site for chemical transformation. It can be converted into a wide array of other functional groups, including esters, amides, acid chlorides, and alcohols, or it can be removed entirely through decarboxylation. The significant steric hindrance provided by the two ortho-methyl groups influences the reactivity of the carboxylic acid and can be exploited to direct the stereochemical outcome of certain reactions.
Utility in the Synthesis of Advanced Materials
The compound's structure is conducive to its use as a monomer or a modifying agent in the creation of specialized materials.
While direct applications are highly specialized, the parent compound, 2,4,6-trimethylbenzoic acid, is known for its use in the synthesis of items such as epoxy resin curing agents and polyesters. guidechem.com By extension, this compound is a valuable precursor for incorporating a brominated, sterically hindered benzoic acid moiety into polymer chains. The presence of the bromine atom can impart specific properties to the resulting polymer, such as increased flame retardancy and higher refractive index. The carboxylic acid function allows it to be incorporated into polyesters, polyamides, and other condensation polymers, while the bromo group remains available for post-polymerization modification.
The carboxylic acid group of this compound is an effective coordination site for metal ions, making the molecule a suitable building block for supramolecular structures like metal-organic frameworks (MOFs) and coordination polymers. mdpi.com These materials are constructed from organic ligands (linkers) and metal ions or clusters, which self-assemble into extended one-, two-, or three-dimensional networks. The structure of the organic linker dictates the topology and properties of the resulting framework. By using this compound as a linker, researchers can design supramolecular assemblies with tailored pore sizes, chemical environments, and functionalities, which are of interest for applications in gas storage, separation, and catalysis. mdpi.com
Intermediate in the Preparation of Diverse Derivatives for Chemical Research
As a member of the organic building blocks class, this compound is primarily used as a starting material for the synthesis of a wide range of chemical derivatives. bldpharm.com The reactivity of both the bromo group and the carboxylic acid allows for the generation of a library of compounds for further research. For example, esterification of the carboxylic acid leads to products like methyl 3-bromo-2,4,6-trimethylbenzoate, while reactions involving both functional groups can yield more complex molecules. lookchem.com
Below is a table of representative derivatives synthesized from this compound.
| Derivative Name | Molecular Formula | Role/Application | Reference |
| Methyl 3-bromo-2,4,6-trimethylbenzoate | C₁₁H₁₃BrO₂ | Intermediate in organic synthesis | lookchem.com |
| 1-(3-bromo-2,4,6-trimethyl-phenyl)-2-mesityl-propenone | C₂₂H₂₅BrO | Intermediate for complex chemical structures | lookchem.com |
This table is interactive. Click on the headers to sort the data.
Ligand Chemistry with Metal Ions (e.g., Lanthanides)
Carboxylate-containing organic molecules are a significant class of ligands in coordination chemistry. This compound can act as a ligand, coordinating to metal ions through its carboxylate group in a monodentate, bidentate-chelating, or bridging fashion. mdpi.com This is particularly relevant in the field of lanthanide chemistry.
Lanthanide ions (Ln³⁺) form complexes that are renowned for their unique magnetic and luminescent properties. mdpi.comresearchgate.net The design of the organic ligand is crucial as it sensitizes the lanthanide's luminescence (the "antenna effect") and influences the coordination environment, which in turn dictates the magnetic and photophysical properties of the resulting complex. mdpi.com The use of tailored ligands like this compound allows for the fine-tuning of these properties. For instance, lanthanide complexes derived from functionalized carboxylate ligands are investigated for applications in bio-imaging, chemical sensing, and as molecular magnets. mdpi.comresearchgate.net The steric bulk from the trimethylphenyl group can also control the nuclearity of the final complex, favoring the formation of discrete mononuclear or dinuclear species.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
Future research will likely focus on developing more environmentally benign and efficient methods for synthesizing 3-Bromo-2,4,6-trimethylbenzoic acid and its derivatives. Current approaches often rely on traditional bromination techniques which may use hazardous reagents like elemental bromine. nih.gov The principles of "green chemistry" advocate for processes that reduce waste and utilize safer solvents and conditions. brazilianjournals.com.brijisrt.com
Promising research avenues include:
Catalytic C-H Activation/Bromination: Investigating selective C-H bromination of 2,4,6-trimethylbenzoic acid using milder brominating agents and a suitable catalyst would eliminate the need for harsh conditions and improve atom economy.
Bio-based Feedstocks: Exploring synthetic pathways that start from renewable, biomass-derived sources could offer a sustainable alternative to petroleum-based starting materials. rsc.org Research into converting bio-derived coumalic acid or similar platform molecules into substituted aromatics is a growing field. rsc.org
Electrochemical Synthesis: Methods using electrochemistry to generate reactive species for carbonylation or other transformations offer a green alternative, potentially using abundant feedstocks like carbon dioxide.
Solvent-Free and Mild Conditions: Developing synthetic protocols that operate at room temperature and without hazardous organic solvents, possibly using sonication or mechanochemistry, would significantly enhance the sustainability profile of its synthesis. ijisrt.com
Exploration of Undiscovered Reactivity Patterns
The steric crowding around the carboxylic acid and the bromine atom in this compound heavily influences its reactivity. otterbein.eduyoutube.com This steric hindrance can be exploited to uncover novel reaction pathways that are inaccessible to less congested molecules.
Future studies could investigate:
Ortho-Effect Driven Reactions: The "ortho effect" in substituted benzoic acids is a well-known phenomenon where ortho substituents, regardless of their electronic nature, often increase the acid strength. khanacademy.orgyoutube.comrsc.org In this compound, the two ortho methyl groups create significant steric inhibition of resonance, which could be harnessed for unique transformations. youtube.com
Directed C-H Functionalization: The carboxylate group can act as a directing group for transition-metal-catalyzed C-H activation at specific positions. While ortho-functionalization is common, exploring conditions for meta-selective reactions, perhaps using specialized ruthenium or rhodium catalysts, could provide access to new isomers. nih.govresearchgate.net
Coupling Reactions: The bromine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Investigating these reactions under the influence of the sterically demanding environment could lead to unusual products or selectivities. Cobalt-catalyzed coupling with alkynes and dienes is another area ripe for exploration with this substrate. nih.gov
Competing Reaction Pathways: For carbocations derived from sterically hindered structures related to this benzoic acid, there is a known competition between nucleophilic trapping and elimination reactions. researchgate.net A detailed study of such competing pathways for this compound derivatives could reveal highly selective and novel synthetic methods.
Design and Synthesis of New Functional Derivatives
This compound is a versatile platform for the synthesis of a wide array of new functional molecules. Its derivatives could find applications in medicinal chemistry, materials science, and as photoinitiators.
Key areas for future synthesis include:
Amides and Esters: Conversion of the carboxylic acid to amides and esters is a fundamental transformation. Synthesizing a library of these derivatives with diverse functional groups could yield compounds with interesting biological activities or material properties. lookchem.com
Aminated Analogues: Late-stage amination via directed C-H activation presents a powerful tool for creating aniline (B41778) derivatives from benzoic acids. nih.gov Applying this to the subject compound could produce novel building blocks.
Heterocyclic Scaffolds: The compound can be used as a starting material for constructing complex heterocyclic systems. For example, reactions with appropriate partners could lead to the formation of lactones, oxadiazoles, or phthalimides. otterbein.edunih.govacs.org
Advanced Building Blocks: The products of C-H alkylation can serve as synthetic hubs, enabling further conversion into meta-alkylated ketones, nitriles, and other valuable functionalized products. researchgate.net
Advanced Materials Integration and Performance Optimization
The incorporation of specifically functionalized benzoic acid derivatives into polymers and other materials is an emerging field. The rigidity and defined geometry of this compound make it an interesting candidate for creating advanced materials with tailored properties.
Future research could focus on:
Polymer Functionalization: Benzoic acid derivatives have been used to introduce carbonyl groups onto polyethylene, transforming it into a more versatile material that can be further derivatized. rsc.org Using this compound in similar processes could create new functional polymers with unique thermal or chemical resistance due to its bulky nature.
Liquid Crystals and Organic Semiconductors: The rigid aromatic core is a common feature in molecules designed for liquid crystal and organic semiconductor applications. Derivatives of this compound could be synthesized and evaluated for these purposes.
Metal-Organic Frameworks (MOFs): Carboxylic acids are primary building blocks for MOFs. The specific stereoelectronic profile of this compound could lead to MOFs with novel topologies and properties, such as selective gas sorption or catalysis.
Deeper Mechanistic Understanding Through Advanced Computational Techniques
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to understand and predict the behavior of complex molecules.
Future computational studies could provide insights into:
Reaction Mechanisms: DFT calculations can elucidate the transition states and energy profiles of potential reactions, guiding experimental efforts toward the most viable synthetic routes. This is particularly valuable for understanding the regioselectivity of C-H functionalization reactions. nih.govnih.gov
Stereoelectronic Effects: A quantitative analysis of the "ortho effect" and steric inhibition of resonance in this specific molecule can be performed. rsc.orgresearchgate.net This would provide a deeper understanding of its acidity and reactivity compared to other substituted benzoic acids. mdpi.com
Spectroscopic Properties: Predicting spectroscopic data (NMR, IR) can aid in the characterization of new derivatives synthesized from the parent compound.
Carbocation Stability: Computational analysis can model the stability and reactivity of carbocation intermediates that may form during reactions, predicting whether nucleophilic attack or elimination is the favored pathway. researchgate.net
Potential for Use in Catalyst Design
Substituted benzoic acids and their derivatives can serve as ligands in transition metal catalysis, influencing the catalyst's activity, selectivity, and stability. researchgate.net The unique steric and electronic properties of this compound make it an intriguing candidate for ligand development.
Research in this area could explore:
Asymmetric Catalysis: Chiral derivatives of the compound could be synthesized and employed as ligands in asymmetric catalysis, where the sterically demanding environment could induce high enantioselectivity.
Supramolecular Catalysis: Incorporating this molecule into larger supramolecular assemblies, such as those involving cyclopentadienyl (B1206354) rhodium complexes, could lead to catalysts that utilize non-covalent interactions to accelerate reactions and control selectivity. nih.gov
Robust Catalyst Scaffolds: The bulky trimethylphenyl group could act as a "protective shield" for a metal center, potentially increasing the catalyst's stability and lifetime under harsh reaction conditions. Iridium and rhodium complexes are known to be effective for C-H functionalization directed by carboxylate groups. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
